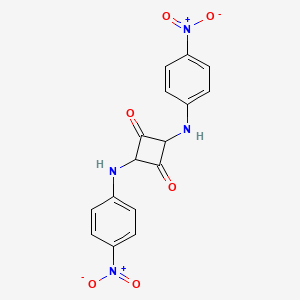
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione is a complex organic compound characterized by its unique structure, which includes two nitroanilino groups attached to a cyclobutane-1,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione typically involves the reaction of cyclobutane-1,3-dione with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where the nitroanilino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclobutane-1,3-dione derivatives.
科学的研究の応用
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro groups can participate in redox reactions, while the cyclobutane-1,3-dione core can interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
類似化合物との比較
Similar Compounds
- 2,4-Bis(4-aminophenyl)cyclobutane-1,3-dione
- 2,4-Bis(4-cyanamido)cyclobutane-1,3-dione
Uniqueness
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione is unique due to the presence of nitroanilino groups, which impart distinct chemical and physical properties. These groups can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain applications in research and industry.
特性
CAS番号 |
216585-14-7 |
|---|---|
分子式 |
C16H12N4O6 |
分子量 |
356.29 g/mol |
IUPAC名 |
2,4-bis(4-nitroanilino)cyclobutane-1,3-dione |
InChI |
InChI=1S/C16H12N4O6/c21-15-13(17-9-1-5-11(6-2-9)19(23)24)16(22)14(15)18-10-3-7-12(8-4-10)20(25)26/h1-8,13-14,17-18H |
InChIキー |
KDJYQKXWSRGSKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2C(=O)C(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
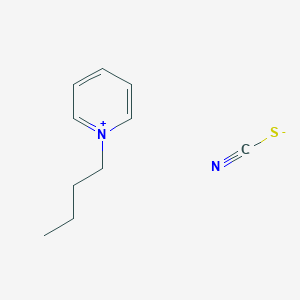
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
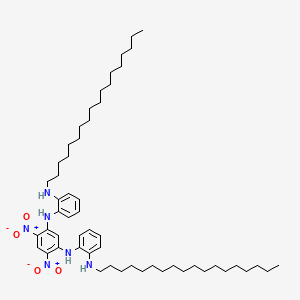

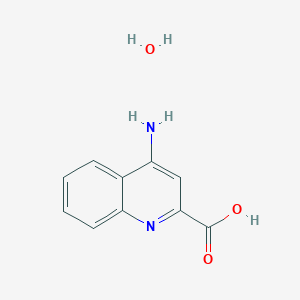
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)
![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
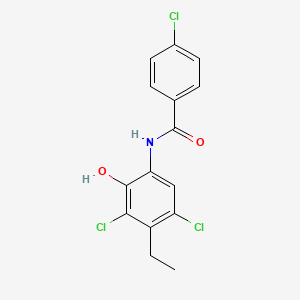
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)

